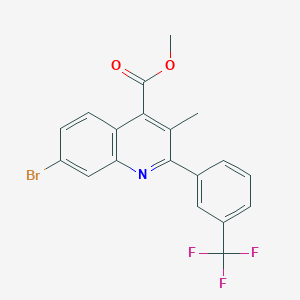
Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Quinoline Formation: The formation of the quinoline ring system through cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of azido-quinoline derivatives.
Applications De Recherche Scientifique
Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability due to the trifluoromethyl group.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-chloro-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Methyl 7-fluoro-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Methyl 7-iodo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
Uniqueness
Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. The trifluoromethyl group also imparts enhanced biological activity and metabolic stability, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C19H13BrF3NO2 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
methyl 7-bromo-3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H13BrF3NO2/c1-10-16(18(25)26-2)14-7-6-13(20)9-15(14)24-17(10)11-4-3-5-12(8-11)19(21,22)23/h3-9H,1-2H3 |
Clé InChI |
UPCYQPXMNATPDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


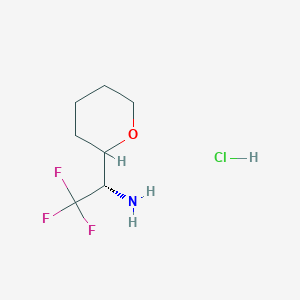
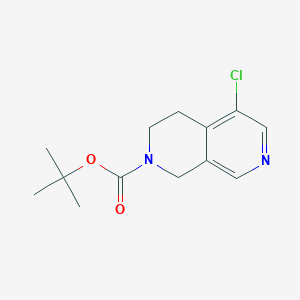
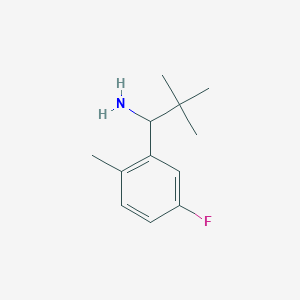
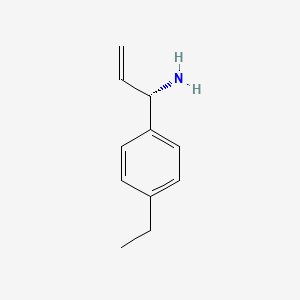

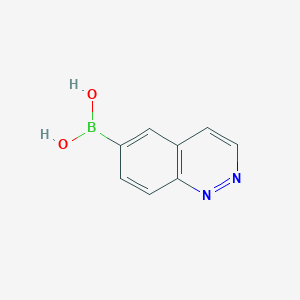

![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
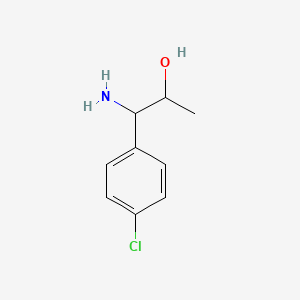
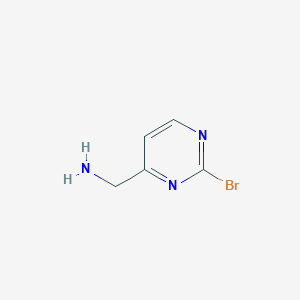
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)

![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
